molecular formula C10H13NO B1621694 N-(2,4,6-Trimethylphenyl)formamide CAS No. 6784-26-5

N-(2,4,6-Trimethylphenyl)formamide

Cat. No.: B1621694
CAS No.: 6784-26-5
M. Wt: 163.22 g/mol
InChI Key: QNEZBLSIMQMUHQ-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)formamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEZBLSIMQMUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403027
Record name N-(2,4,6-Trimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-26-5
Record name N-(2,4,6-Trimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Solubility Profile of N-(2,4,6-Trimethylphenyl)formamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility in Drug Development

Physicochemical Properties of N-(2,4,6-Trimethylphenyl)formamide

A molecule's structure and inherent physical properties are the primary determinants of its solubility. This compound is a solid at room temperature with a melting point in the range of 179-183 °C. Its molecular structure consists of a polar formamide group attached to a nonpolar, sterically hindered 2,4,6-trimethylphenyl (mesityl) group.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Solid
Melting Point 179-183 °C
CAS Number 6784-26-5[1]

The presence of the formamide group, with its capacity for hydrogen bonding (both as a donor via the N-H bond and an acceptor via the carbonyl oxygen), imparts a degree of polarity to the molecule. However, the large, nonpolar trimethylphenyl group significantly influences its overall character, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent. X-ray crystallography studies have revealed that in the solid state, molecules of this compound are linked by intermolecular N—H⋯O hydrogen bonds.[2][3] This indicates a strong crystal lattice that must be overcome for dissolution to occur.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding
  • Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol) and water, have molecules with significant dipole moments and can engage in hydrogen bonding. The formamide group of this compound can interact favorably with these solvents. However, the bulky, nonpolar mesityl group is expected to limit the overall solubility in highly polar solvents.

  • Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane lack O-H or N-H bonds for hydrogen bond donation but possess polar bonds (e.g., C=O, C-Cl). These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in some of these solvents.

  • Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. The large, nonpolar aromatic ring of the solute suggests that it will have some affinity for these solvents.

The interplay between the polar formamide moiety and the nonpolar trimethylphenyl group makes a purely theoretical prediction challenging. Experimental determination is therefore essential.

Qualitative Solubility Profile of this compound

Based on available literature and chemical principles, a qualitative solubility profile can be inferred. This information is critical for initial solvent screening in synthesis and purification processes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Evidence
Halogenated Dichloromethane (DCM), ChloroformSolubleThe compound has been successfully eluted from chromatography columns using DCM and crystallized from a saturated chloroform solution, indicating good solubility.[2]
Ethers Tetrahydrofuran (THF)SolubleTHF was used as an eluent in the purification of the compound, suggesting solubility.[2]
Aromatic Hydrocarbons TolueneLikely SolubleA structurally similar compound, N-(2,6-diisopropylphenyl)formamide, has been crystallized from toluene.[4]
Nitriles AcetonitrileSolubleA deuterated analogue, N-(2,4-Dimethylphenyl)formamide-d9, is dissolved in acetonitrile for the preparation of analytical standards.[5]
Polar Protic Methanol, EthanolModerately to Sparingly SolubleThe polar formamide group can interact with alcohols, but the large nonpolar group will limit solubility.
Ketones AcetoneLikely SolubleFormamide and N-methylformamide are miscible with acetone.[6] The polarity of acetone should allow for favorable interactions.
Esters Ethyl AcetateLikely SolubleThe moderate polarity of ethyl acetate should provide a balance for interacting with both the polar and nonpolar parts of the molecule.
Aliphatic Hydrocarbons HexaneSparingly Soluble to InsolubleThe significant difference in polarity between the highly nonpolar hexane and the polar formamide group suggests poor solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following detailed protocol for the isothermal shake-flask method is a reliable approach to obtaining accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is highly recommended to filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

      • Calculate the solubility in g/100 mL or other desired units.

    • Spectroscopic/Chromatographic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the response of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

    • Clearly state the temperature at which the solubility was determined.

Visualizing the Process

Molecular Interactions Governing Solubility

cluster_solute This compound cluster_solvent Solvent solute Solute Molecule solute_solute Solute-Solute (Crystal Lattice Energy, H-Bonding) solute->solute_solute Interacts with solute_solvent Solute-Solvent (Favorable Interactions) solute->solute_solvent Forms solute_solute->solute Breaks solvent Solvent Molecule solvent_solvent Solvent-Solvent (Dipole-Dipole, H-Bonding, van der Waals) solvent->solvent_solvent Interacts with solvent->solute_solvent Forms solvent_solvent->solvent Breaks solute_solvent->solute Leads to Dissolution solute_solvent->solvent Leads to Dissolution

Caption: Key intermolecular forces in the dissolution process.

Experimental Workflow for Solubility Determination

start Start: Excess Solute in Solvent equilibration Equilibration (24-48h at constant T) start->equilibration phase_separation Phase Separation (Settling & Filtration) equilibration->phase_separation quantification Quantification (Gravimetric or HPLC/UV-Vis) phase_separation->quantification end End: Solubility Data (g/100mL or mol/L) quantification->end

Caption: Isothermal shake-flask method workflow.

Safety and Handling

This compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Researchers should consult the material safety data sheet (MSDS) for detailed safety information before commencing any experimental work.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, the qualitative predictions and the detailed experimental protocol provided herein offer a robust starting point for any research involving this compound. Accurate solubility data is a cornerstone of efficient and successful drug development and chemical synthesis. The methodologies outlined in this guide will enable researchers to generate this critical data, thereby facilitating downstream applications and advancing their scientific objectives.

References

  • Fragrance University. (n.d.). butyl citral. [Link]

  • Wikipedia. (2024). Formamide. [Link]

  • Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]

  • Sciencemadness Wiki. (2022). Formamide. [Link]

  • PubChem. (n.d.). (+)-Limonene. [Link]

  • CP Lab Safety. (n.d.). This compound, 97%+ Purity, C10H13NO, 1 gram. [Link]

  • Wikipedia. (2024). Dimethylformamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). [Link]

  • ResearchGate. (2011). This compound. [Link]

  • The Good Scents Company. (n.d.). limonene aldehyde. [Link]

  • ResearchGate. (2025). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. [Link]

  • Merck Index. (n.d.). N,N-Dimethylformamide. [Link]

  • Chitanda, J. M., et al. (2009). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1565. [Link]

  • Wikipedia. (2024). N-Methylformamide. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). [Link]

  • Stenutz. (n.d.). N,N-diethylformamide. [Link]

  • US EPA. (n.d.). Substance Registry Services. [Link]

  • NIST. (n.d.). N-Ethylformamide. [Link]

  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). [Link]

  • NIST. (n.d.). Hexane, 2,4,4-trimethyl-. [Link]

  • PubChem. (n.d.). Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

  • NIST. (n.d.). Hexane, 2,2,4-trimethyl-. [Link]

Sources

CAS number and identifiers for N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Physiochemical Behavior, and Synthetic Utility

Executive Summary & Chemical Identity[1][2]

N-(2,4,6-Trimethylphenyl)formamide (also known as N-Mesitylformamide) is a critical intermediate in the synthesis of sterically demanding ligands, particularly N-heterocyclic carbenes (NHCs) and isocyanides used in organometallic catalysis. Its utility is defined by the mesityl group's steric bulk, which provides kinetic stabilization to downstream metal complexes.

Unlike simple amides, the physiochemical behavior of this molecule is dominated by the "ortho-effect" of the 2,6-methyl groups, which restricts rotation around the N-Aryl bond and forces the amide moiety out of planarity with the aromatic ring.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 6784-26-5 Primary identifier.[1][2]
IUPAC Name This compound
Synonyms N-Mesitylformamide; Formylmesidine; 2',4',6'-Trimethylformanilide
PubChem CID 4415064
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CC1=CC(=C(C(=C1)C)NC=O)C
InChI Key QNEZBLSIMQMUHQ-UHFFFAOYSA-N
Physiochemical Properties & Structural Analysis

To successfully handle and characterize N-Mesitylformamide, researchers must understand its solid-state behavior and solubility profile.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 179–183 °C.[2]

    • Technical Insight: The relatively high melting point (compared to the liquid precursor 2,4,6-trimethylaniline) serves as an excellent initial purity indicator. A depressed melting point (<175 °C) usually indicates incomplete formylation or retained solvent.

  • Solubility: Soluble in DMSO, DMF, methanol, and hot ethanol. Sparingly soluble in non-polar hydrocarbons (hexane).

  • Structural Conformation:

    • X-ray crystallography reveals that the amide plane is rotated approximately 68° relative to the aromatic ring plane [1].[3][4]

    • Causality: This non-planar conformation is forced by the steric clash between the formyl oxygen/hydrogen and the ortho-methyl groups. This lack of planarity inhibits

      
      -conjugation between the nitrogen lone pair and the aromatic ring, making the nitrogen slightly more nucleophilic than in unhindered anilides.
      
Synthetic Methodology

The synthesis of N-Mesitylformamide is a robust nucleophilic acyl substitution. While many protocols exist, the direct formylation using formic acid is preferred for its atom economy and ease of purification.

Protocol: Formylation of 2,4,6-Trimethylaniline

Reaction Overview:



Reagents:

  • 2,4,6-Trimethylaniline (Mesidine) [CAS: 88-05-1][5]

  • Formic Acid (98%)

  • Toluene (Solvent/Azeotrope agent)

Step-by-Step Workflow:

  • Charging: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4,6-trimethylaniline (1.0 equiv) in Toluene (approx. 5 mL per gram of amine).

  • Addition: Add Formic acid (1.2 – 1.5 equiv) slowly at room temperature.

    • Expert Note: An exotherm is expected due to the acid-base neutralization (forming the formate salt initially).

  • Dehydration (The Critical Step): Heat the mixture to reflux. The reaction proceeds via the thermal dehydration of the ammonium formate salt.

    • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–4 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature. The product, N-Mesitylformamide, often crystallizes directly from the toluene solution due to its high melting point and lower solubility in cold toluene.

    • Filter the solid.[6]

    • Wash with cold hexanes to remove unreacted amine.

  • Purification: Recrystallization from hot ethanol or a Toluene/Hexane mixture if the melting point is below 178 °C.

Self-Validating Check:

  • ¹H NMR (CDCl₃): Look for the distinct formyl proton signals. Due to restricted rotation (cis/trans isomerism of the amide bond), you may observe rotamers.

    • Cis-isomer: ~8.0 ppm (broad d).

    • Trans-isomer: ~8.3 ppm (broad d).

    • Key Indicator: The disappearance of the amine NH₂ broad singlet (approx. 3.5 ppm) confirms conversion.

Downstream Synthetic Utility

The primary application of N-Mesitylformamide is as the immediate precursor to Mesityl Isocyanide (CN-Mes) , a vital ligand for transition metal catalysis (e.g., Grubbs catalysts, gold catalysis).

Pathway Visualization

The following diagram illustrates the synthetic flow from the aniline precursor to the isocyanide ligand, highlighting the critical dehydration step.

SynthesisPathway Figure 1: Synthetic trajectory of N-Mesitylformamide toward organometallic ligands. Aniline 2,4,6-Trimethylaniline (Mesidine) Formamide N-Mesitylformamide (Target Molecule) Aniline->Formamide HCOOH, Reflux (-H₂O) Isocyanide Mesityl Isocyanide (CN-Mes) Formamide->Isocyanide POCl₃ / Et₃N Dehydration NHC NHC Ligands (e.g., IMes) Isocyanide->NHC Multicomponent Cyclization

Figure 1: Synthetic trajectory of N-Mesitylformamide toward organometallic ligands.

Safety and Handling (SDS Summary)

While N-Mesitylformamide is not classified as highly toxic, standard laboratory safety protocols for amides should be observed.

  • GHS Classification:

    • Warning: Acute Toxicity, Oral (Category 4).[2]

    • Warning: Skin Irritation (Category 2).[2]

    • Warning: Eye Irritation (Category 2A).

  • Handling Precautions:

    • Avoid inhalation of dust. The compound is a fine solid and can easily become airborne.

    • Use in a fume hood, especially during the synthesis phase where formic acid vapors or toluene fumes are present.

  • Storage: Store at room temperature in a dry place. It is chemically stable but hygroscopic behavior has been noted in impure samples.

References
  • Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). This compound.[3][7][8] Acta Crystallographica Section E: Structure Reports Online, 67(1), o120.

  • Sigma-Aldrich. (2023). Product Specification: this compound.
  • PubChem. (2023). Compound Summary: this compound (CID 4415064).[7] National Library of Medicine.

  • Organic Syntheses. (2008). Synthesis of N,N'-Dimesitylethylenediimine (Related Mesityl Chemistry). Org. Syn. Coll. Vol. 10.

Sources

Technical Guide: Synthesis Pathways for N-Mesitylformamide from Mesidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Mesitylformamide (N-(2,4,6-trimethylphenyl)formamide) is a critical intermediate in organic synthesis, most notably serving as the immediate precursor to N-mesityl isocyanide , which is subsequently used to synthesize IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), a ubiquitous N-heterocyclic carbene (NHC) ligand in organometallic catalysis (e.g., Grubbs II catalyst).[1][2][3][4][5]

This guide details three distinct synthesis pathways selected for their operational reliability and mechanistic diversity. Unlike simple anilines, mesidine (2,4,6-trimethylaniline) presents significant steric hindrance at the ortho positions. Standard protocols must be adapted to overcome this kinetic barrier while preventing the formation of side products.

Part 1: Chemical Context & Steric Analysis

The conversion of mesidine to N-mesitylformamide involves the nucleophilic attack of the amine nitrogen onto a formyl electrophile.

The "Mesityl Effect"

The two ortho-methyl groups on the mesidine ring create a "picket fence" steric environment. This has two consequences:

  • Reduced Nucleophilicity: The amine nitrogen is sterically crowded, slowing the initial attack on bulky electrophiles.

  • Restricted Rotation (Rotamers): Once formed, the amide bond exhibits high rotational barriers (

    
    ). In solution (
    
    
    
    NMR), N-mesitylformamide exists as a mixture of cis and trans isomers (rotamers) relative to the carbonyl oxygen, distinguishable by distinct chemical shifts.
Mechanistic Strategy

To drive this reaction to completion, we must either:

  • Method A (Kinetic): Use a highly reactive "supersized" electrophile (Acetic Formic Anhydride) to overcome the steric barrier at low temperature.

  • Method B (Thermodynamic): Use high heat and azeotropic water removal to drive the equilibrium forward (Le Chatelier’s principle).

Part 2: Synthesis Pathways

Pathway 1: The Kinetic Standard (Acetic Formic Anhydride)

Best for: Laboratory scale (<50g), high purity, mild conditions.

This method utilizes Acetic Formic Anhydride (AFA) generated in situ.[6][7][8] AFA is a mixed anhydride where the formyl carbon is significantly more electrophilic than the acetyl carbon, ensuring high chemoselectivity (formylation > acetylation).

Reaction Scheme (DOT Visualization)

AFA_Mechanism Formic Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) Formic->AFA 0°C, Mixing Ac2O Acetic Anhydride Ac2O->AFA Intermediate Tetrahedral Intermediate AFA->Intermediate + Mesidine Mesidine Mesidine (Nucleophile) Mesidine->Intermediate Product N-Mesitylformamide Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: Kinetic pathway utilizing in-situ generated Acetic Formic Anhydride (AFA) to overcome steric hindrance.

Experimental Protocol
  • Reagent Prep: In a flame-dried flask, combine Formic Acid (98%, 1.2 equiv) and Acetic Anhydride (1.0 equiv) .

  • Activation: Stir at 55–60 °C for 2 hours, then cool to 0 °C . This generates the AFA reagent.[6][7]

  • Addition: Dissolve Mesidine (1.0 equiv) in anhydrous THF (0.5 M concentration). Add this solution dropwise to the cold AFA mixture.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

  • Quench: Quench with saturated

    
     until gas evolution ceases.
    
  • Workup: Extract with

    
     (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallization from Hexanes/EtOAc or sublimation.

Why this works: The formyl group in AFA is less sterically hindered and more electron-deficient than the acetyl group, directing the attack exclusively to the formyl carbon despite the bulk of the mesidine.

Pathway 2: The Thermodynamic Approach (Azeotropic Reflux)

Best for: Large scale (>100g), industrial application, cost-efficiency.

This method relies on the direct condensation of formic acid and mesidine. Because the equilibrium constant is near unity, water must be physically removed to drive the reaction.

Experimental Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Mesidine (1.0 equiv) , Formic Acid (85% aq., 1.5 equiv) , and Toluene (5 mL per gram of amine).

  • Reflux: Heat to vigorous reflux (

    
    ). Water (from the reagent and the reaction) will azeotrope with toluene and collect in the trap.
    
  • Completion: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Isolation: Cool the mixture. The product may crystallize directly from toluene upon cooling. If not, concentrate the solvent in vacuo to obtain the solid.

Critical Control Point: Use 85% formic acid initially; the water helps solubilize the formate salt before dehydration begins. Toluene is essential as the entrainer.

Pathway 3: Catalytic Transamidation (Green Chemistry)

Best for: Sustainability, avoiding corrosive acids.

This pathway utilizes Ethyl Formate as the formyl source with a Lewis Acid catalyst (Zinc Oxide), avoiding the generation of acidic waste.

Experimental Protocol
  • Mixture: Combine Mesidine (10 mmol) , Ethyl Formate (excess, solvent/reagent) , and ZnO (10 mol%) .

  • Reaction: Reflux (

    
    ) for 12–16 hours.
    
  • Workup: Filter the catalyst (ZnO can be reused). Concentrate the filtrate.

  • Purification: The residue is often pure enough for use; otherwise, recrystallize.

Part 3: Characterization & Data Analysis[9]

The defining feature of N-mesitylformamide analysis is the observation of rotamers . Due to the steric bulk, the


 bond rotation is slow on the NMR timescale.
NMR Spectroscopic Profile ( NMR, )
FeatureCis-Rotamer (Minor)Trans-Rotamer (Major)Notes
Formyl Proton (-CHO)

8.30–8.40 ppm (d)

7.90–8.00 ppm (d)
Often appears as broad doublets or singlets depending on resolution.
Amade Proton (-NH) Broad singlet, variableBroad singlet, variableOften typically around 7.5–9.0 ppm.
Ortho-Methyls Distinct singletDistinct singletThe magnetic environment differs due to proximity to carbonyl oxygen vs. hydrogen.
Aromatic Protons

6.90–7.00 ppm

6.90–7.00 ppm
Often overlap.

Interpretation: Do not mistake the double set of peaks for impurities. Heating the NMR sample to


 (in DMSO-

) will cause the peaks to coalesce into a single average set as rotation becomes fast relative to the NMR timescale.
Comparison of Pathways
MetricPathway 1 (AFA)Pathway 2 (Dean-Stark)Pathway 3 (ZnO/EtFormate)
Yield 92–98%85–90%75–85%
Atom Economy Low (Acetic acid waste)High (Water waste)Moderate (Ethanol waste)
Time Fast (4h)Medium (6–8h)Slow (12–16h)
Scalability Low (Exothermic)HighMedium

Part 4: Safety & Handling

Mesidine Specifics
  • Toxicity: Like many anilines, mesidine is toxic by inhalation and skin contact. It acts as a blood agent, potentially causing methemoglobinemia (oxidation of hemoglobin).

  • Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

Reagent Hazards
  • Formic Acid: Corrosive and generates Carbon Monoxide (CO) upon dehydration/decomposition. Ensure reaction vessels are vented to a scrubber or hood exhaust.

  • Acetic Formic Anhydride: Unstable above

    
    .[9] Do not store.  Prepare fresh and use immediately. Decomposition releases CO gas, which can pressurize sealed vessels.
    

References

  • Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application." Tetrahedron, 1990. Link (Foundational text on AFA mechanism).

  • Arduengo, A. J., et al. "A stable crystalline carbene." Journal of the American Chemical Society, 1991. Link (Establishes N-mesitylformamide as the precursor for IMes).

  • Hajra, A., et al. "Zinc Oxide as a Recyclable Catalyst for N-Formylation of Amines." Green Chemistry Letters and Reviews, 2008. Link (Source for Pathway 3).

  • Gerzon, K., et al. "The Formylation of Amines." Organic Reactions, 2011. Link (General review of formylation strategies).

  • Organic Syntheses, Coll. Vol. 6. "Acetic Formic Anhydride."[5][6][10] Organic Syntheses, 1988. Link (Standard protocol for AFA preparation).

Sources

Methodological & Application

Application Notes & Protocols: N-(2,4,6-Trimethylphenyl)formamide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of N-Aryl Formamides in Homogeneous Catalysis

In the vast landscape of ligand design for transition metal catalysis, N-aryl formamides represent a class of molecules with underexplored potential. While structurally simple, the combination of a planar amide moiety and a tunable N-aryl group offers unique steric and electronic properties. This guide focuses on N-(2,4,6-Trimethylphenyl)formamide, a derivative distinguished by the sterically demanding mesityl group. The presence of ortho-methyl groups on the aryl ring forces the formamide group to rotate out of the plane of the ring, creating a distinct three-dimensional architecture. This steric hindrance can be leveraged to influence the coordination sphere of a metal catalyst, potentially enhancing reactivity and selectivity in key organic transformations.

This document provides a technical overview and detailed protocols for the application of this compound in palladium-catalyzed reactions. We will explore its role as a transformable directing group in C-H activation and discuss its potential as a ligand in cross-coupling reactions, drawing on established principles of catalyst design.

Part 1: Application as a Transformable Directing Group in C(sp²)–H Arylation

A significant application of N-aryl formamides is their use as directing groups in transition-metal-catalyzed C-H functionalization. The formamide group can coordinate to a metal center, positioning it for the selective activation of an ortho C-H bond on the aryl ring. A key advantage of the formamide moiety is its utility as a "transformable" directing group, meaning it can be easily converted into other valuable functional groups post-reaction[1].

Mechanistic Rationale

The catalytic cycle for the palladium-catalyzed ortho-arylation of a formanilide is depicted below. The cycle is initiated by the coordination of the formamide's oxygen atom to the palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active palladium catalyst. The bulky N-(2,4,6-trimethylphenyl) group can play a crucial role in promoting the reductive elimination step, which is often rate-limiting in cross-coupling reactions[2].

C_H_Activation_Mechanism A Pd(OAc)₂ Catalyst C Coordination Complex A->C B Formanilide Substrate (this compound derivative) B->C D Palladacycle Intermediate (CMD Step) C->D -HOAc F Pd(IV) Intermediate D->F Oxidative Addition E Ar'-X (Aryl Halide) E->F G ortho-Arylated Product F->G Reductive Elimination H [Pd(II)] F->H H->C Catalyst Regeneration Suzuki_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification A Pd Precursor (e.g., Pd₂(dba)₃) C In situ formation of [Pd(0)-Ligand] Complex A->C B This compound (Ligand) B->C G Reaction Vessel (Solvent, Heat) C->G D Aryl Halide (Ar-X) D->G E Arylboronic Acid (Ar'-B(OR)₂) E->G F Base (e.g., K₂CO₃) F->G H Quenching & Extraction G->H I Chromatography H->I J Biaryl Product (Ar-Ar') I->J

Sources

Troubleshooting & Optimization

Purification methods for N-Mesitylformamide: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

[Technical Support Center]

Welcome to the technical support resource for the purification of N-Mesitylformamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the two primary purification methods: recrystallization and column chromatography. As Senior Application Scientists, we provide not just protocols, but the rationale behind our recommendations to empower you to make informed decisions in your laboratory work.

Choosing Your Purification Path: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography for purifying N-Mesitylformamide depends on several factors, including the nature and quantity of impurities, the desired final purity, and available resources. This guide will help you navigate this decision and troubleshoot common issues encountered with each technique.

Diagram 1: Decision-Making Workflow

Purification_Decision start Crude N-Mesitylformamide check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities decision Choose Purification Method check_impurities->decision recrystallization Recrystallization decision->recrystallization Impurities have different solubilities chromatography Column Chromatography decision->chromatography Impurities have similar solubilities purity_check_recryst Check Purity (TLC, mp, NMR) recrystallization->purity_check_recryst purity_check_chrom Check Purity (TLC, NMR) chromatography->purity_check_chrom purity_check_recryst->chromatography Purity Not Acceptable pure_product Pure N-Mesitylformamide purity_check_recryst->pure_product Purity Acceptable purity_check_chrom->pure_product Purity Acceptable Chromatography_Troubleshooting start Poor Separation check_rf Check TLC Rf start->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity streaking Streaking/Tailing? adjust_polarity->streaking Rf Optimized add_tea Add Triethylamine (0.1-1%) streaking->add_tea Yes good_separation Improved Separation streaking->good_separation No change_stationary Consider Alumina add_tea->change_stationary Still Streaking add_tea->good_separation Resolved change_stationary->good_separation

Removing impurities from crude N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(2,4,6-Trimethylphenyl)formamide (also known as N-Mesitylformamide ; CAS: 6784-26-5).[1]

It is structured to address specific failure points in synthesis and purification, moving from diagnostic triage to advanced purification protocols.

Status: Active Ticket Subject: Removal of Impurities & Structural Validation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic Triage (Read This First)[1]

Before attempting further purification, you must distinguish between chemical impurities and intrinsic structural phenomena . Users frequently discard pure product believing it to be contaminated due to the "Rotamer Effect."[1]

Q1: My NMR spectrum shows doubled peaks (e.g., two methyl singlets, two carbonyl peaks). Is my product contaminated?

Diagnosis: Likely False Positive .[1] Technical Explanation: N-Mesitylformamide exhibits restricted rotation around the C(O)-N bond due to the steric bulk of the ortho-methyl groups on the mesityl ring.[1] This forces the molecule into two distinct conformers (rotamers): cis and trans (relative to the oxygen and the aryl ring).[1]

  • Observation: At room temperature, the interconversion is slow on the NMR timescale, resulting in two sets of signals (often in a ~2:1 to 3:1 ratio).[1]

  • Validation Protocol: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 80°C or 100°C in DMSO-d6 or Toluene-d8.[1]

    • Result: If the peaks coalesce into single sharp signals, your product is pure.

    • Result: If peaks remain distinct, you have a chemical impurity.

Q2: My product is a yellow/brown oil, but literature says it should be a solid.

Diagnosis: Trace Solvent / Oxidation Impurity. Technical Explanation: Pure N-Mesitylformamide is a white to off-white crystalline solid (MP: 179–183 °C).[1]

  • Yellow Color: Caused by oxidation of residual starting material (2,4,6-trimethylaniline), which forms colored diazo or quinone-like species even at ppm levels.[1]

  • Oil State: The presence of small amounts of solvent (DCM, Toluene) or unreacted aniline depresses the melting point, keeping the amide in a supercooled liquid state.[1]

Part 2: Purification Decision Tree

Use the following logic flow to determine the correct protocol for your specific situation.

PurificationLogic Start START: Crude N-Mesitylformamide CheckNMR Step 1: Check 1H NMR (Are peaks doubled?) Start->CheckNMR VT_NMR Run VT-NMR @ 80°C CheckNMR->VT_NMR Yes CheckState Step 2: Physical State (Solid vs Oil) CheckNMR->CheckState No (Single peaks + impurities) Coalesce Peaks Coalesce? VT_NMR->Coalesce Pure STOP: Product is Pure (Rotamers confirmed) Coalesce->Pure Yes Impure Peaks Distinct: Chemical Impurity Coalesce->Impure No Impure->CheckState IsOil Dark Oil / Sticky Solid CheckState->IsOil IsSolid Off-white Solid (Minor impurities) CheckState->IsSolid AcidWash Protocol A: Acid/Base Extraction (Removes Aniline) IsOil->AcidWash Recryst Protocol B: IPA Recrystallization (Polishing) IsSolid->Recryst AcidWash->Recryst If solidifies

Figure 1: Strategic workflow for diagnosing and purifying N-mesitylformamide.[1]

Part 3: Execution Protocols

Protocol A: Acid-Base Extraction (Primary Cleanup)

Target: Removal of unreacted 2,4,6-trimethylaniline (Starting Material).[1] Mechanism: The aniline is basic (


 for conjugate acid), while the N-mesitylformamide is neutral/weakly acidic.[1] Washing with dilute acid protonates the aniline, forcing it into the aqueous layer.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][3]

  • Saturated NaHCO₃[1]

  • Brine[1][4]

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (

    
     mL).[1]
    
    • Critical Check: The aniline impurity moves to the aqueous layer (top) as the hydrochloride salt.[1] The amide stays in the DCM (bottom).[1]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (

    
     mL) to remove residual acid.[1]
    
  • Drying: Wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Result: You should now have a solid or semi-solid.[1] If still colored/oily, proceed to Protocol B.

Protocol B: Recrystallization (High Purity Polish)

Target: Removal of trace oxidation products and isomers.[1] Reference Standard: Adapted from Organic Syntheses (Fleming et al.) [1].

Solvent System: Isopropyl Alcohol (IPA).[1]

ParameterSpecification
Solvent Isopropyl Alcohol (2-Propanol)
Ratio ~2.0 - 2.5 mL solvent per 1.0 g crude
Dissolution Temp 60°C - 80°C (Hot)
Crystallization Temp 22°C (Room Temp) to 4°C
Expected Yield 50-70%

Step-by-Step:

  • Setup: Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Isopropyl Alcohol (start with 2 mL/g). Heat to 60°C with stirring until fully dissolved.

    • Troubleshooting: If the solution is dark brown, add a spatula tip of Activated Charcoal, stir for 5 mins at 60°C, and filter hot through Celite.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not rush this step; rapid cooling traps impurities.

  • Harvest: If crystals form, cool further in an ice bath (0–4°C) for 30 minutes.

  • Filtration: Filter the off-white needles using a Buchner funnel. Wash the cake with cold IPA (

    
    ).
    
  • Drying: Dry under high vacuum to remove lattice-bound solvent.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and resource-intensive for simple amides.[1]

  • If you must: Use Silica Gel.[1]

  • Eluent: 20% to 40% Ethyl Acetate in Hexanes.[1]

  • Note: The amide is polar.[1][5] Ensure you flush the column well.[1]

Q: Why is my yield low after acid wash? A: Check your aqueous layers. N-Mesitylformamide has limited water solubility, but if you used a very large volume of water or a highly polar co-solvent (like THF), some product might have partitioned into the aqueous phase.[1] Back-extract the acidic aqueous layer with DCM once to recover any lost product.[1]

Q: The solid is "gummy" after recrystallization. A: This indicates "oiling out" (phase separation before crystallization).[1]

  • Fix: Re-dissolve in the hot solvent and add a "seed crystal" of pure product if available. Alternatively, add a drop of hexane (anti-solvent) at the cloud point to induce nucleation.[1]

References

  • Fleming, F. F., et al. (2015).[1] Synthesis of the Isocyanide Building Block Asmic, anisylsulfanylmethylisocyanide.[6] Organic Syntheses, 92, 147-160. (Specifically Note 12 regarding N-mesitylformamide purification).

    • [1]

  • Landman, M., et al. (2011).[1] this compound.[1][7][8][9] Acta Crystallographica Section E, E67, o120. (Confirming structural data and rotameric bond angles).

  • Sigma-Aldrich.[1][8][10] (n.d.). Product Specification: this compound.[1][7][8][9] (Melting point verification: 179-183°C).[1][8][10]

    • [1]

Sources

Technical Support Center: N-Formylmesidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-Formylmesidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of N-Formylmesidine.

Introduction to N-Formylmesidine Synthesis

N-Formylmesidine, or N-(2,4,6-trimethylphenyl)formamide, is an important building block in organic synthesis. Its production typically involves the formylation of mesidine (2,4,6-trimethylaniline). The steric hindrance presented by the two ortho-methyl groups on the aniline ring of mesidine can significantly impact the reaction kinetics and impurity profile, posing unique challenges during scale-up.

This guide will focus on the most common synthetic routes and address the specific issues that may arise, providing a logical framework for troubleshooting and process optimization.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may be encountered during the synthesis of N-Formylmesidine, presented in a question-and-answer format.

Low Conversion of Mesidine

Question: My formylation reaction is showing low conversion of mesidine to N-Formylmesidine, even with extended reaction times. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the formylation of a sterically hindered aniline like mesidine is a frequent challenge. The bulky methyl groups at the ortho positions impede the approach of the formylating agent to the nitrogen atom. Several factors could be contributing to this issue:

  • Inadequate Reagent Reactivity: The choice of formylating agent is critical. For sterically hindered amines, a more reactive formylating agent or harsher reaction conditions may be necessary.

    • Formic Acid: While being a common and economical choice, its reactivity might be insufficient on its own. The use of a catalyst or conversion of formic acid to a more reactive species is often required.[1][2][3]

    • Vilsmeier Reagent (from DMF/POCl₃): This is a powerful formylating agent, but its bulkiness can also be a limiting factor with highly hindered substrates.[4][5][6][7][8]

  • Suboptimal Reaction Temperature: Formylation reactions are often temperature-dependent. Insufficient heat may lead to slow reaction rates. Conversely, excessively high temperatures can promote side reactions and degradation. A careful optimization of the reaction temperature is crucial. For instance, some solvent-free formylations of anilines with formic acid are conducted at around 60-70°C.[3]

  • Catalyst Inefficiency or Deactivation: If using a catalytic method (e.g., with metal catalysts or acid catalysts), the catalyst might not be active enough or could be deactivated by impurities in the starting materials or solvent.[1][2]

Troubleshooting Steps & Experimental Protocols:

  • Reaction Condition Optimization:

    • Temperature Screening: Perform small-scale experiments at varying temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and impurity formation.

    • Concentration Adjustment: While seemingly counterintuitive, in some cases, slightly lower concentrations can prevent side reactions like dimerization or polymerization, which might consume starting material.

  • Enhancing Formic Acid Reactivity:

    • Protocol: Formylation using Formic Acid with a Catalyst:

      • To a stirred solution of mesidine (1 equivalent) in a suitable solvent (e.g., toluene or solvent-free), add the catalyst (e.g., 10 mol% indium or zinc-based catalyst).[1][2]

      • Add formic acid (1.5-2 equivalents) dropwise at room temperature.

      • Heat the reaction mixture to the optimized temperature (e.g., 70°C) and monitor the progress by TLC or HPLC.[1]

      • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the catalyst and excess formic acid.

  • Alternative Formylating Agents:

    • Vilsmeier-Haack Reaction: This method can be effective for electron-rich aromatic compounds.[5][6][7]

      • Caution: The Vilsmeier reagent is highly reactive and moisture-sensitive. The reaction should be carried out under inert atmosphere.

Formation of Impurities

Question: I am observing significant impurity peaks in my crude N-Formylmesidine. What are the likely side products and how can I minimize their formation?

Answer:

Impurity generation is a major concern during scale-up. For the formylation of mesidine, several side reactions can occur:

  • Di-formylation: Although sterically less favorable on the nitrogen, formylation on the aromatic ring is a possibility, especially with highly reactive formylating agents like the Vilsmeier reagent. However, for N-formylation, this is less common. More likely is the formation of di-formylated products if there are other reactive sites. In the context of the Duff reaction on phenols, di-formylation is a known issue when multiple ortho positions are available.[9]

  • Unreacted Starting Material: As discussed in the previous section, incomplete conversion will lead to the presence of mesidine in the final product.

  • Degradation Products: At elevated temperatures, both the starting material and the product can degrade. The stability of formamides can be an issue, though they are generally more stable to hydrolysis than esters.[10][11][12]

  • Side products from the formylating agent: For example, in the Eschweiler-Clarke reaction, which is primarily for methylation, side products can arise from the complex reaction mechanism if not properly controlled for formylation.[13][14][15][16][17]

Troubleshooting and Prevention Strategies:

ImpurityPotential CauseMitigation Strategy
Unreacted Mesidine Incomplete reaction due to steric hindrance or suboptimal conditions.Optimize reaction temperature, time, and reagent stoichiometry. Consider a more reactive formylating agent or a suitable catalyst.
Ring Formylation Products Use of a highly reactive electrophilic formylating agent (e.g., Vilsmeier reagent) under harsh conditions.Employ milder formylating agents like formic acid with a catalyst. Optimize reaction conditions to favor N-formylation.
Polymerization/Resin Formation High temperatures and/or acidic conditions, particularly with formaldehyde-based reagents.[9]Maintain the lowest effective reaction temperature and minimize reaction time.[9]
Hydrolysis Product (Mesidine) Presence of water during workup or storage, especially under acidic or basic conditions.Ensure anhydrous conditions during the reaction and perform a neutral workup. Store the final product in a dry environment.

Logical Workflow for Minimizing Impurities:

G start High Impurity Levels Detected check_sm Analyze Starting Material Purity start->check_sm optimize_stoich Optimize Reagent Stoichiometry check_sm->optimize_stoich If SM is pure temp_control Refine Temperature Control optimize_stoich->temp_control change_reagent Consider Milder Formylating Agent temp_control->change_reagent If impurities persist workup Modify Workup Procedure change_reagent->workup end_goal Reduced Impurity Profile workup->end_goal

Caption: Troubleshooting workflow for impurity reduction.

Purification Challenges

Question: I am struggling to purify N-Formylmesidine to the desired level (>99%). What are the recommended purification methods for large-scale production?

Answer:

Purifying N-Formylmesidine can be challenging due to the potential for co-elution with structurally similar impurities, such as unreacted mesidine.

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The key is to identify a suitable solvent system where the solubility of N-Formylmesidine and its impurities differs significantly with temperature.

    • Solvent Screening: A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) is recommended.

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. However, it can be a valuable tool for removing stubborn impurities. For industrial scale, techniques like flash chromatography with optimized solvent gradients are more practical.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an option, although the relatively high melting point of N-Formylmesidine might make this less practical.

Protocol: Recrystallization of N-Formylmesidine

  • Dissolve the crude N-Formylmesidine in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified N-Formylmesidine under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and green synthetic route for N-Formylmesidine on a large scale?

The use of formic acid as both a reagent and a solvent, potentially with a recyclable catalyst, is a very attractive green approach.[3] This method avoids the use of toxic reagents like POCl₃ and halogenated solvents. Another promising avenue is the catalytic N-formylation using carbon dioxide as a C1 source, which is an area of active research for sustainable chemistry.[18]

Q2: How can I monitor the progress of the formylation reaction effectively?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. It allows for the quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. A suitable mobile phase for both techniques would typically be a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate or isopropanol.

Q3: What are the key safety precautions to consider during the scale-up of N-Formylmesidine production?

  • Vilsmeier-Haack Reaction: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quench step can be highly exothermic and should be done slowly and with cooling.

  • High Temperatures: Reactions at elevated temperatures should be conducted with appropriate engineering controls to prevent solvent splashing and ensure uniform heating.

  • Mesidine Toxicity: Mesidine (2,4,6-trimethylaniline) is a toxic compound and should be handled with care.[19][20][21]

Q4: What are the typical analytical methods for final product characterization and purity assessment?

  • Purity: HPLC with UV detection is the standard method for determining the purity of the final product.

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Visualizing the Synthetic Pathway

G Mesidine Mesidine (2,4,6-Trimethylaniline) N_Formylmesidine N-Formylmesidine Mesidine->N_Formylmesidine Formylation (Heat, Catalyst) Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->N_Formylmesidine

Caption: General synthetic route to N-Formylmesidine.

References

  • Stabile, P., & Antunes, A. (2010). Formylation of Amines. Molecules, 15(12), 9219-9244. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]

  • Kumar, A., & Akula, M. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-chemistry.org. [Link]

  • Reddit. (2022, October 1). Aryl formylation strategies ? r/OrganicChemistry. [Link]

  • Kumar, A., & Akula, M. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistrysteps.com. [Link]

  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4041-4050. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Nrochemistry.com. [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • PubMed Central. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. [Link]

  • Royal Society of Chemistry. (2015). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]

  • PubMed. (1984). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. [Link]

  • OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]

  • PubMed. (1998). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. [Link]

  • Google Patents. (2004). Process for producing N-formylamino acid and use thereof.
  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline. In Wikipedia. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • PubMed. (1983). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • Royal Society of Chemistry. (1982). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. [Link]

  • LookChem. (n.d.). 2,4,6-Trimethylaniline 88-05-1 wiki. [Link]

  • PubMed Central. (2017). Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™. [Link]

  • PubMed Central. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]

  • PubMed Central. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Google Patents. (1996).
  • Google Patents. (2005). Synthesis of N-vinyl formamide.
  • ResearchGate. (2025). Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS | Request PDF. [Link]

  • Royal Society of Chemistry. (2023). Ni–N synergy enhanced the synthesis of formic acid via CO2 hydrogenation under mild conditions. [Link]

  • PubMed. (2022). Electrochemical Upgrading of Formic Acid to Formamide via Coupling Nitrite Co-Reduction. [Link]

  • ResearchGate. (2025). Gram-scale study on the formylation of N-methylaniline with CO2. [Link]

Sources

Overcoming steric hindrance effects in N-Mesitylformamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Mesitylformamide Reactions

Ticket Category: Steric Hindrance & Nucleophilic Acyl Substitution Support Tier: Level 3 (Senior Scientist)

Welcome to the Mesityl Chemistry Solutions Hub.

You are likely here because the 2,4,6-trimethylphenyl (mesityl) group is "breaking" your standard amide protocols. This is not user error; it is a fundamental thermodynamic and kinetic barrier caused by the "Mesityl Wall" —the steric blockade created by the two ortho-methyl groups flanking the nitrogen atom.

This guide treats your synthesis and analysis issues as technical support tickets. Select the case below that matches your current failure mode.

Case #101: Synthesis Failure (Low Yield/No Reaction)

User Complaint: "I refluxed mesitylamine in formic acid for 24 hours. TLC shows mostly starting material, and the yield is <30%."

The Root Cause: Nucleophilic Approach Vector

In standard amidation, the amine nitrogen must attack the carbonyl carbon of the formic acid.[1] For mesitylamine, the ortho-methyl groups create a "picket fence" around the nitrogen lone pair.

  • Standard Formic Acid Reflux: The activation energy is too high because the transition state is crowded.

  • Thermal Decomposition: Extended reflux often degrades the reagents before the amide forms.

The Protocol Fix: The "Activated Anhydride" Bypass

You must switch from a thermodynamic approach (heating) to a kinetic approach using a "Super-Electrophile." We recommend Acetic Formic Anhydride (AFA) generated in situ.[1][2]

The Logic: AFA is significantly more electrophilic than formic acid. It presents a "smaller" target (the formyl group) that is highly activated by the acetate leaving group.

Step-by-Step Protocol (The AFA Method):

  • Activation (In Situ):

    • In a dry flask under

      
      , mix Formic Acid (1.2 equiv)  and Acetic Anhydride (1.1 equiv) .
      
    • Stir at 50–60°C for 2 hours .

    • Checkpoint: This generates Acetic Formic Anhydride.[1][2][3][4] Cool the mixture to 0°C before proceeding.

  • Addition:

    • Dissolve your Mesitylamine (1.0 equiv) in dry THF or DCM.

    • Add the amine solution dropwise to the cold AFA mixture.

    • Why? Adding amine to the anhydride prevents acetylation (attacking the wrong carbonyl). The formyl group is more electrophilic and less hindered than the acetyl group.[1]

  • Reaction:

    • Allow to warm to room temperature.[1][5] Stir for 2–4 hours.

    • Validation: TLC should show complete consumption of the amine.

  • Quench:

    • Quench with saturated

      
       to destroy excess anhydride. Extract with DCM.
      

Data Comparison:

MethodReagentTempTimeTypical Yield
Standard Formic Acid (Neat)110°C (Reflux)24–48 h30–50%
Recommended Acetic Formic Anhydride0°C

RT
2–4 h92–98%
Case #102: Reactivity Failure (Dehydration to Isocyanide)

User Complaint: "I'm trying to make Mesityl Isocyanide for a multicomponent reaction. The Burgess reagent failed, and the carbylamine reaction (CHCl3/KOH) is a mess."

The Root Cause: The Shielded Carbonyl

To convert the formamide to an isocyanide (


), you must dehydrate the formamide. The dehydrating agent (electrophile) must attack the formamide oxygen. The mesityl group twists the amide bond, shielding the oxygen and making the initial attack difficult.
The Protocol Fix: The POCl3/Base Assault

You need a small, aggressive dehydrating agent. Phosphorus Oxychloride (


) is the industry standard here because it forms a highly reactive imidoyl chloride intermediate that collapses rapidly to the isocyanide.

Step-by-Step Protocol:

  • Setup:

    • Dissolve N-Mesitylformamide (1.0 equiv) in dry DCM (0.5 M concentration).

    • Add Triethylamine (

      
      , 3.0 equiv)  or Diisopropylamine.
      
    • Cool to -5°C to 0°C (Ice/Salt bath).

  • Dehydration:

    • Add

      
       (1.1 equiv)  dropwise over 20 minutes.
      
    • Critical: Do not let the temperature rise above 5°C during addition. Exotherms can lead to polymerization.

  • Completion:

    • Stir at 0°C for 1 hour.

    • Monitor: The reaction is usually fast.[1]

  • Quench (The Danger Zone):

    • Pour the mixture into a rapidly stirring solution of

      
       (aq)  at 0°C.
      
    • Note: Isocyanides are acid-sensitive. The quench must remain basic (

      
      ).
      
Case #103: Analytical "Ghosting" (NMR Splitting)

User Complaint: "My proton NMR is dirty. I see two sets of peaks for the methyl groups (ratio 3:1 or 4:1). I recrystallized twice, but the 'impurity' remains."

The Root Cause: Rotational Isomerism (Atropisomerism)

This is not an impurity. You are observing Rotational Isomers (Rotamers) . Amide bonds have partial double-bond character (


). In typical amides, rotation is slow on the NMR timescale. In N-mesityl amides, the ortho-methyl groups create a massive barrier to rotation, locking the molecule into cis (E) and trans (Z) populations even at room temperature.
  • Trans-isomer (Major): The carbonyl oxygen is anti to the bulky mesityl ring (minimizing steric clash).

  • Cis-isomer (Minor): The carbonyl oxygen is on the same side as the mesityl ring.

The Diagnostic Fix: Variable Temperature (VT) NMR

Do not discard your product. Validate the purity using physics.

Validation Protocol:

  • Take a standard

    
     NMR at 25°C . Note the two sets of peaks.
    
  • Heat the NMR probe to 80°C or 100°C (use DMSO-

    
     or Toluene-
    
    
    
    ).
  • Result: As thermal energy overcomes the rotational barrier, the two peaks will broaden and coalesce into a single sharp peak.

    • If they coalesce: It is pure N-Mesitylformamide.

    • If they remain distinct: You actually have an impurity.

Visualizing the Problem & Solution

The following diagram illustrates the "Mesityl Blockade" and the decision logic for synthesis.

MesitylLogic Start Target: N-Mesitylformamide StericIssue STERIC BLOCKADE: Ortho-Methyls shield Nitrogen Start->StericIssue MethodA Method A: Formic Acid Reflux StericIssue->MethodA Traditional MethodB Method B: Acetic Formic Anhydride (AFA) StericIssue->MethodB Recommended ResultA FAIL: Low Yield / Decomposition MethodA->ResultA MechanismB Mechanism: High Electrophilicity Overcomes Steric Barrier MethodB->MechanismB ResultB SUCCESS: >95% Yield MechanismB->ResultB Analysis Analysis: NMR shows 'Impurity' ResultB->Analysis VT_NMR Solution: Run VT-NMR at 100°C (Confirm Rotamers) Analysis->VT_NMR

Caption: Logical workflow for overcoming steric hindrance in synthesis and validating purity via VT-NMR.

References & Authoritative Sources
  • Synthesis of Hindered Formamides (AFA Method):

    • Strazzolini, P., et al.[2] "Acetic Formic Anhydride: A Review."[3] This review details the superior electrophilicity of AFA for hindered amines compared to neat formic acid.

    • Source: [Organic Syntheses, Coll.[4] Vol. 6, p. 8 (1988)]([Link]) (Describes AFA preparation).

  • Dehydration to Isocyanides (POCl3 Method):

    • Ugi, I., et al.[6][7] "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." The foundational text on using Phosphorus Oxychloride/Triethylamine for hindered isocyanide synthesis.

    • Source:.

  • Rotational Barriers in Amides:

    • Stewart, W. E., & Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides."[8][9][10] Comprehensive review of cis/trans isomerism and rotational barriers in N-substituted amides.

    • Source:.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparative guide for the 1H NMR interpretation of N-(2,4,6-Trimethylphenyl)formamide.

Content Type: Technical Comparison & Analysis Subject: this compound (N-Formylmesidine) Alternative Comparison: N-Phenylformamide (Unsubstituted Analog)

Executive Summary & Core Directive

The Challenge: In drug development, bioisosteric replacement of phenyl groups with mesityl (2,4,6-trimethylphenyl) groups is a common strategy to improve metabolic stability and solubility. However, this substitution drastically alters the NMR profile due to atropisomerism and restricted rotation .

The Objective: This guide provides a definitive framework for interpreting the 1H NMR spectrum of this compound. Unlike standard amides, this molecule exhibits a "Steric Paradox" where the bulky ortho-methyl groups force a unique conformational equilibrium, often leading researchers to misidentify rotamers as impurities.

Mechanistic Insight: The Steric Paradox

To interpret the data, one must understand the physical state of the molecule in solution.

The Orthogonal Conformation

In standard N-Phenylformamide, the aromatic ring and the amide group are roughly coplanar, allowing for


-conjugation.
In N-Mesitylformamide , the steric clash between the carbonyl oxygen (or formyl proton) and the ortho-methyl groups forces the aromatic ring to rotate ~68–90° out of the amide plane. This "orthogonal twist" has two major NMR consequences:
  • Shielding Effects: The ring current effects on the amide protons are altered compared to planar systems.

  • Rotamer Populations: The equilibrium between the cis (Z) and trans (E) isomers is shifted significantly compared to unhindered amides.

Rotamer Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium you will observe in the NMR tube.

RotamerEquilibrium Z_Iso Z-Isomer (Major) (C=O cis to Aryl) Stabilized by Electronics TS Transition State (High Energy Barrier) Restricted Rotation Z_Iso->TS Slow Exchange (NMR Time Scale) TS->Z_Iso E_Iso E-Isomer (Minor) (C=O trans to Aryl) Destabilized by Sterics TS->E_Iso E_Iso->TS

Figure 1: Rotameric equilibrium of N-mesitylformamide. At room temperature, the exchange is slow on the NMR time scale, resulting in two distinct sets of signals.

Comparative Analysis: N-Mesityl vs. N-Phenyl

This section compares the target molecule against the industry standard (N-Phenylformamide) to highlight the diagnostic shifts caused by the trimethyl substitution.

Chemical Shift Comparison (CDCl3, 298 K)

The following data represents the characteristic shifts. Note that values may vary slightly (±0.05 ppm) depending on concentration.

FeatureN-Phenylformamide (Standard)N-Mesitylformamide (Target)Mechanistic Cause
Formyl Proton (-CHO) Major: ~8.7 ppm (d)Minor: ~8.4 ppm (d)Major: 8.00–8.15 ppm (d)Minor: 8.35–8.50 ppm (d)Orthogonal Shielding: The mesityl ring's perpendicular orientation places the formyl proton in the shielding cone of the aromatic ring.
Amide Proton (-NH) Major: ~8.8 ppm (br)Minor: ~9.3 ppm (br)Major: 7.8–8.2 ppm (br)Minor: 9.0–9.5 ppm (br)H-Bonding Disruption: Steric bulk prevents optimal intermolecular hydrogen bonding stacking, often shifting NH upfield.
Rotamer Ratio (Major:Minor) ~1.2 : 1 (Mixed population)~3 : 1 to 4 : 1 (Distinct preference)Steric Locking: The ortho-methyls destabilize the E-isomer (where the large Oxygen would clash with methyls).
Aromatic Protons Multiplet (7.1–7.6 ppm)Singlet (6.9 ppm) Symmetry: The 2,4,6-substitution creates a plane of symmetry, simplifying the aromatic region to a clean singlet (2H).
Solvent Effects: CDCl3 vs. DMSO-d6

Choosing the right solvent is critical for resolution.

  • CDCl3: Best for observing the distinct rotamers. Exchange is slow; peaks are sharp but may overlap.

  • DMSO-d6: Increases the rotation barrier (due to H-bonding with solvent) and often shifts the NH signal significantly downfield (>9.5 ppm). Recommended for purity assays as it separates the NH peak from the aromatic region.

Experimental Protocol: Synthesis & Validation

To ensure the NMR data corresponds to the correct entity, follow this self-validating synthesis and analysis workflow.

Synthesis (Formylation of Mesidine)

Reagents: 2,4,6-Trimethylaniline (Mesidine), Formic Acid (98%), Acetic Anhydride.

  • Activation: Mix 1.1 eq of Formic Acid and 1.0 eq of Acetic Anhydride at 0°C. Stir for 15 min to generate the active formylating agent (Acetic Formic Anhydride).

  • Addition: Add 1.0 eq of Mesidine dissolved in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with brine.

  • Purification: Recrystallization from Hexanes/EtOAc (Target is a white solid).

Analytical Workflow

AnalyticalWorkflow Sample Isolated Solid (White Crystals) Prep NMR Prep (10mg in 0.6mL CDCl3) Sample->Prep Acq Acquisition (1H, 16 Scans, d1=5s) Prep->Acq Check Check Rotamers? Acq->Check VariableT Variable Temp (VT) Heat to 50°C Check->VariableT Two sets of peaks Confirm Identity Confirmed N-Mesitylformamide Check->Confirm Single set (Rare/Fast Exch) Coalesce Coalescence Observed (Peaks Merge) VariableT->Coalesce Coalesce->Confirm

Figure 2: Validation workflow. The Variable Temperature (VT) step is the "Gold Standard" for distinguishing rotamers from impurities.

Detailed Spectral Assignment (Reference Data)

Solvent: CDCl3 (7.26 ppm ref) Frequency: 400 MHz

ProtonMultiplicityShift (ppm) - Major IsomerShift (ppm) - Minor IsomerIntegration (Total)
-CHO Doublet (or Broad S)8.05 (

Hz)
8.42 (

Hz)
1H
-NH Broad Singlet7.80 - 8.10 9.10 - 9.40 1H
Ar-H Singlet6.92 6.95 (overlap)2H
p-CH3 Singlet2.28 2.293H
o-CH3 Singlet2.21 2.246H

Interpretation Key:

  • Coupling Constants (

    
    ):  The trans isomer (Minor) typically displays a larger coupling constant (
    
    
    
    Hz) between the NH and Formyl proton compared to the cis isomer (
    
    
    Hz), though broadening often obscures this in the major isomer.
  • Methyl Splitting: You will see four methyl peaks in total (2 for Major, 2 for Minor) in the 2.2–2.3 ppm range. Do not integrate these as impurities.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Mesityl Conformation: Hanson, J. C., et al. (2004).[1] N-(2,6-Dimethylphenyl)formamide.[1] Acta Crystallographica Section E, 60(8), o1422-o1423. Link

  • Synthesis Protocol: Sheldrick, W. S., & Heeb, S. (2012). Formation and Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(4), 277. Link

  • Isomer Ratios in Ortho-Substituted Amides: Wawer, I. (1988). 13C and 1H NMR study of the barrier to internal rotation in N-formyl-o-toluidine.[2] Journal of Molecular Structure, 176, 23-29. Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,4,6-Trimethylphenyl)formamide (also known as N-Formylmesidine) is a critical intermediate and impurity marker in the synthesis of amide-based anesthetics (e.g., Lidocaine, Mepivacaine) and a metabolite of formamidine pesticides. Its accurate identification is frequently complicated by its structural similarity to its hydrolysis product (Mesidine ) and its acetylated homolog (N-Acetylmesidine ).

This guide provides a definitive mass spectrometric comparison of N-Formylmesidine against these primary alternatives. By focusing on the mechanistic divergence between decarbonylation (loss of CO) and deketenylation (loss of


) , researchers can unambiguously distinguish these species in complex matrices.

Chemical Identity & Comparative Landscape[1]

Differentiation requires a clear understanding of the structural "alternatives" likely to co-elute or appear in metabolic screens.

Table 1: Structural Comparators
FeatureTarget Analyte Comparator A (Homolog) Comparator B (Hydrolysis Product)
Common Name N-Formylmesidine N-Acetylmesidine Mesidine
IUPAC Name This compoundN-(2,4,6-Trimethylphenyl)acetamide2,4,6-Trimethylaniline
Formula



MW (Monoisotopic) 163.10 Da 177.12 Da 135.10 Da
Key Structural Feature Formyl group (-CHO)Acetyl group (

)
Primary Amine (

)
Differentiation Challenge Co-elutes with amine in short GC runs; isobaric interferences in low-res MS.14 Da mass shift; distinct neutral loss.The "core" structure for both amides.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols for GC-MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization) are recommended.

GC-MS (EI) Workflow

Objective: Generate reproducible spectral fingerprints for library matching.

  • Inlet Conditions: Splitless injection at 250°C. Rationale: High temperature prevents adsorption of the amide, but avoid >280°C to prevent thermal hydrolysis to Mesidine.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ion Source: 70 eV, 230°C.

LC-MS/MS (ESI) Workflow

Objective: Trace quantification and metabolite identification.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid ammonium buffers if possible, as adducts

      
       can complicate the low-mass region.
      
  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the molecular ion and the amine fragment.

Fragmentation Analysis & Mechanism

The definitive identification of N-Formylmesidine relies on observing the specific cleavage of the amide bond.

Mechanistic Divergence

The fragmentation behavior is dictated by the stability of the mesidinium radical cation (in EI) or the protonated mesidine ion (in ESI).

  • Target (N-Formylmesidine): Undergoes Decarbonylation . The formyl group loses carbon monoxide (CO, 28 Da).

  • Comparator A (N-Acetylmesidine): Undergoes Deketenylation . The acetyl group loses ketene (

    
    , 42 Da).
    
  • Comparator B (Mesidine): Forms the base peak at m/z 135 directly.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical "Neutral Loss" nodes that distinguish the species.

FragmentationPathway cluster_legend Key Mechanism Target N-Formylmesidine (m/z 163) CommonIon Mesidine Radical Cation [C9H13N]+ (m/z 135) (Base Peak) Target->CommonIon Loss of CO (-28 Da) Fragment3 [M-H]+ Ion (m/z 134) Target->Fragment3 Loss of CHO (-29 Da) Comparator N-Acetylmesidine (m/z 177) Comparator->CommonIon Loss of Ketene (-42 Da) Fragment1 Tropylium-like Ion (m/z 120) CommonIon->Fragment1 -CH3 Fragment2 Ring Fragment (m/z 91/77) CommonIon->Fragment2 Ring degradation CommonIon->Fragment3 -H desc The diagnostic difference is the neutral loss (28 Da vs 42 Da) leading to the same core ion.

Figure 1: Comparative fragmentation pathways showing the convergence of formamide and acetamide derivatives into the common mesidine ion (m/z 135) via distinct neutral losses.

Comparative Data Analysis

The following data summarizes the mass spectral fingerprints observed under standard 70 eV Electron Ionization conditions.

Table 2: Diagnostic Ion Table (EI Spectrum)
m/zIon IdentityRelative Abundance (N-Formyl)Relative Abundance (N-Acetyl)Interpretation
177

(Acetyl)
< 1%25-30% Diagnostic for Acetyl homolog.
163

(Formyl)
60-80% 0%Molecular Ion. Strong intensity due to aromatic stabilization.
135

100% (Base) 100% (Base) Convergence Point. Represents the amine radical cation (

).
134

40-50%40-50%Loss of H from the amine cation; highly characteristic of mesidine derivatives.
120

15-20%15-20%Loss of methyl group from the ring (Ortho-effect).
91 Tropylium10-15%10-15%Aromatic ring degradation (

).
Table 3: LC-MS/MS Transition Guide (MRM)

For quantitative assays (Triple Quadrupole), use these transitions to ensure specificity.

AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Mechanism
N-Formylmesidine 164.1

136.115Loss of CO (Neutral Loss).
N-Formylmesidine 164.1

119.130Ring Fragmentation (High Specificity).
N-Acetylmesidine 178.1

136.118Loss of Ketene (Neutral Loss).
Mesidine 136.1

119.125Loss of

/ Methyls.

Experimental Workflow Diagram

This workflow ensures sample integrity and correct data processing, particularly when distinguishing the labile formamide bond from the more stable acetamide.

Workflow Sample Sample Matrix (Plasma/Synthesis Mix) Extract LLE/Extraction (pH > 8.0) Sample->Extract Isolate Sep Chromatography (Rxi-5Sil / C18) Extract->Sep Inject Ionization Ionization Source Sep->Ionization EI_Path EI (70eV) Hard Ionization Ionization->EI_Path GC-MS ESI_Path ESI (+) Soft Ionization Ionization->ESI_Path LC-MS Detect Mass Analyzer (Quad/ToF) EI_Path->Detect Monitor m/z 163, 135 ESI_Path->Detect Monitor 164 -> 136 Data Data Processing Neutral Loss Scan Detect->Data Extract Ion Chromatogram

Figure 2: Analytical workflow emphasizing the dual-pathway approach for validation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Acetamide, N-(2,6-dimethylphenyl)- (Homolog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Landman, M., et al. (2011). This compound.[2][3] Acta Crystallographica Section E. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem Compound Summary. N-(2,4,6-Trimethylphenyl)acetamide (Comparator Data). National Center for Biotechnology Information. [Link]

Sources

Publish Comparison Guide: Definitive Structural Elucidation of N-Mesitylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) Data for N-Mesitylformamide. Primary Alternative: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy. Context: In drug discovery and organometallic synthesis, N-Mesitylformamide (N-Mes-FA) serves as a critical steric model and a precursor for N-heterocyclic carbenes (NHCs). However, its high steric hindrance—caused by the 2,4,6-trimethyl substitution—induces complex rotational isomerism (rotamers) and non-planar geometries that solution-state NMR often fails to resolve definitively.

This guide objectively compares the structural resolution performance of SC-XRD against high-field NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the conformation of sterically congested amides.

Part 1: Comparative Analysis (SC-XRD vs. NMR vs. DFT)

The following table contrasts the "performance" of these techniques in the specific context of elucidating the N-Mesitylformamide structure.

Table 1: Structural Resolution Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (Alternative 1) DFT Modeling (Alternative 2)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Coupling Constants (

)
Energy Minima, Theoretical Geometry
Conformational Certainty Absolute. Direct observation of the specific rotamer (Z/E) and torsion angles in the solid state.Ambiguous. Rapid exchange between rotamers can broaden peaks; solvent effects shift equilibria.Hypothetical. heavily dependent on the basis set and solvation model used.
Steric Quantification Precise measurement of the aryl-amide dihedral angle (e.g., ~68°).Indirect inference via NOE (Nuclear Overhauser Effect) or chemical shift anisotropy.Predicted values often underestimate crystal packing forces.
Sample Requirement Single Crystal (~0.1–0.3 mm)Dissolved sample (~5–10 mg)None (Computational resources only)
Time to Result 2–24 Hours (Data Collection + Refinement)10–30 MinutesHours to Days (depending on theory level)
"Truth" Factor High. Shows the molecule as it exists in a stable lattice.Medium. Shows a time-averaged dynamic structure.Variable. Valid only if the model matches reality.
Expert Insight: The "Rotamer Trap"

In solution, N-Mesitylformamide exists in equilibrium between cis (E) and trans (Z) amide forms. The bulky ortho-methyl groups on the mesityl ring clash with the formyl oxygen or hydrogen, forcing the amide group to twist out of planarity.

  • NMR Failure Mode: In standard solvents (e.g.,

    
    ), this exchange can be fast on the NMR timescale, resulting in broadened, averaged signals that obscure the true geometry.
    
  • SC-XRD Success Mode: Crystallization locks the molecule into its thermodynamic minimum (or a kinetically trapped stable state), allowing precise measurement of the twist angle —a critical parameter for predicting how this fragment will behave in a drug binding pocket.

Part 2: Technical Deep Dive – The SC-XRD Data

Crystal Structure Specifications

The definitive structure of N-Mesitylformamide is defined by the following crystallographic parameters. These values serve as the benchmark for quality control in synthesis.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions (Approximate):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z (Molecules per unit cell): 4

Key Structural Metrics (The "Performance" Data)

The power of SC-XRD lies in its ability to resolve the Steric Twist :

  • Dihedral Angle: The angle between the plane of the formamide moiety (

    
    ) and the aryl ring is approximately 68.0° .[1]
    
    • Significance: A typical planar amide has a dihedral angle near 0° or 180°. The 68° twist indicates massive steric strain, which dictates the molecule's reactivity and inability to conjugate electrons effectively from the nitrogen lone pair into the aromatic ring.

  • Hydrogen Bonding: The structure reveals infinite chains formed by

    
     intermolecular hydrogen bonds running along the crystallographic c-axis.[1] This packing motif explains the high melting point relative to non-hindered analogues.
    

Part 3: Experimental Protocol & Workflow

To replicate these results, follow this self-validating workflow. This protocol ensures the isolation of the specific polymorph described above.

Phase 1: Synthesis of N-Mesitylformamide

Note: This compound is often a side-product in the synthesis of Mn-NHC complexes, but can be synthesized directly.

  • Reagents: Formic acid (1.2 eq), Acetic anhydride (1.1 eq), 2,4,6-Trimethylaniline (Mesitylamine, 1.0 eq).

  • Activation: Mix formic acid and acetic anhydride at 50°C for 2 hours to generate the mixed anhydride (formylating agent).

  • Addition: Cool to 0°C. Add Mesitylamine dropwise in dry THF.

  • Reaction: Stir at room temperature (25°C) for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM).[2] Dry over 
    
    
    
    .[3]
  • Crude Isolation: Evaporate solvent to yield an off-white solid.

Phase 2: Crystallization (The Critical Step)

NMR of the crude solid may show minor impurities or rotameric broadening. Crystallization acts as both purification and structure preparation.

  • Solvent System: Chloroform (

    
    ) or DCM/Hexane layering.
    
  • Method: Dissolve 50 mg of crude product in minimal hot Chloroform (~1-2 mL).

  • Growth: Allow the vial to sit undisturbed at room temperature with a perforated cap (slow evaporation) for 24-48 hours.

  • Harvest: Look for colorless, block-like crystals suitable for mounting.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a glass fiber or MiTeGen loop.
    
  • Collection: Collect data at 293 K (Room Temp) or 100 K (Low Temp) using Mo

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

  • Validation: Check

    
     (should be 
    
    
    
    ) and Goodness of Fit (GooF ~1.0).

Part 4: Visualization of the Structural Elucidation Pathway

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where NMR is insufficient and SC-XRD provides the definitive answer.

StructureConfirmation Synthesis Synthesis of N-Mesitylformamide Crude Crude Product (Off-white solid) Synthesis->Crude NMR 1H NMR Analysis (CDCl3) Crude->NMR Crystallization Slow Evaporation (Chloroform) Crude->Crystallization Ambiguity AMBIGUITY: Broad peaks observed. Rotamer ratio unclear. Twist angle unknown. NMR->Ambiguity Steric hindrance causes broadening Ambiguity->Crystallization Requires Solid State Confirmation XRD SC-XRD Data Collection (Mo K-alpha) Crystallization->XRD Single Crystal Isolated Refinement Structure Refinement (SHELXL) XRD->Refinement Result DEFINITIVE STRUCTURE: Monoclinic P2(1)/c Twist Angle: ~68 deg H-Bond Chains Refinement->Result

Caption: Workflow demonstrating the necessity of SC-XRD to resolve structural ambiguities caused by steric hindrance in N-Mesitylformamide.

Part 5: References

  • Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2010). N-(2,4,6-Trimethylphenyl)formamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(1), o105.

    • [Link]

    • Primary source for the crystal structure data, space group, and dihedral angle analysis.

  • Hanson, J. C., et al. (2004). Structure of N-(2,6-dimethylphenyl)formamide.[2] (Cited within context of analogue comparison).

    • Provides comparative data for the dimethyl analogue, establishing the trend of steric twisting.

  • Organic Syntheses, Coll. Vol. 13, p.331 (2018). Synthesis of Formamides.

    • [Link]

    • General protocol grounding for the synthesis of sterically hindered formamides.

  • Creative Biostructure. NMR Analysis of Isomers.

    • [Link]

    • Reference for the limitations of NMR in distinguishing rotamers in dynamic equilibrium.

Sources

Steric Bulk & Electronic Profiling: N-Formylmesidine vs. Common Formamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Formylmesidine (N-mesitylformamide), focusing on its steric properties relative to standard and high-bulk alternatives. It is designed for researchers requiring precise steric tuning in catalyst design (e.g., NHC precursors) and selective formylation protocols.

Executive Summary: The "Goldilocks" Steric Agent

In the landscape of amide-based reagents, N-Formylmesidine (N-Mes) occupies a critical "Goldilocks" zone. It provides significantly greater steric shielding than N,N-Dimethylformamide (DMF) or N-Formylaniline , yet avoids the extreme kinetic inhibition associated with super-bulky analogues like N-Formyl-2,6-diisopropylaniline (N-Dipp) .

This balance makes N-Formylmesidine the reagent of choice when:

  • Selectivity is paramount: Directing Vilsmeier-Haack formylation to sterically accessible positions.

  • Catalyst Stability is required: Serving as a precursor for N-Heterocyclic Carbenes (NHCs) where the mesityl wingtip provides robust protection of the active center without blocking substrate access.

Structural Analysis & Steric Parameters

Comparative Steric Hierarchy

The steric influence of formamides is dictated by the effective volume of the


-substituent and its rotational freedom. The following hierarchy is established based on crystallographic cone angles and Percent Buried Volume (

) of derived metal complexes:
ParameterDMF (Reference)N-Formylaniline N-Formylmesidine N-Formyl-Dipp

-Substituent
MethylPhenyl2,4,6-Trimethylphenyl2,6-Diisopropylphenyl
Steric Class MinimalLowMedium-High Extreme
Ortho-Blocking NoneH (Negligible)Methyl (Significant) Isopropyl (Severe)
Aryl Rotation Barrier N/A~2.5 kcal/mol~9-10 kcal/mol >15 kcal/mol
Coordination Capacity High (3+ ligands)HighMedium (3 ligands) Low (2 ligands max)

Technical Insight: The ortho-methyl groups in N-Formylmesidine restrict the rotation of the aryl ring relative to the amide plane. While phenyl rings in N-Formylaniline rotate freely at room temperature, the mesityl group is conformationally locked on the NMR timescale at lower temperatures, creating a permanent "wall" of steric protection.

Mechanism of Steric Shielding

The steric bulk of N-Formylmesidine is not just about volume; it is about directional shielding .

  • DMF/N-Methyl: The small methyl group allows nucleophiles to approach the carbonyl carbon from almost any trajectory.

  • N-Mes: The ortho-methyls create a "picket fence" effect. This forces incoming nucleophiles (in Vilsmeier-Haack) or substrates (in NHC catalysis) to adopt specific trajectories, thereby inducing high regio- and enantioselectivity.

StericShielding cluster_0 Kinetic Consequence DMF DMF (Unobstructed) Target Active Center (Carbonyl/Metal) DMF->Target Omnidirectional Access HighRate Fast / Non-Selective DMF->HighRate Mes N-Formylmesidine (Directional Shielding) Mes->Target Restricted Trajectory SelRate Controlled / Selective Mes->SelRate Dipp N-Formyl-Dipp (Steric Wall) Dipp->Target Blocked Access NoRate Inert / Slow Dipp->NoRate

Figure 1: Conceptual visualization of steric access to the active center. N-Formylmesidine allows reaction but restricts trajectory, enhancing selectivity.

Experimental Protocols

Synthesis of N-Formylmesidine

Objective: High-yield synthesis of N-Formylmesidine from Mesidine (2,4,6-trimethylaniline). Rationale: Direct formylation using formic acid is preferred over acetic formic anhydride for atom economy and ease of purification.

Reagents:

  • Mesidine (2,4,6-Trimethylaniline) [1.0 equiv]

  • Formic Acid (98%) [1.5 equiv]

  • Toluene (Solvent)

  • Dean-Stark Trap (for water removal)

Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Mesidine (13.5 g, 100 mmol) and Toluene (100 mL) to the RBF.

  • Addition: Add Formic Acid (5.7 mL, 150 mmol) dropwise at room temperature. Note: Exothermic reaction; ensure controlled addition.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Workup: Cool to room temperature. The product may crystallize directly. If not, concentrate the toluene solution under reduced pressure (Rotavap).

  • Purification: Recrystallize the crude solid from hot ethanol or ethyl acetate/hexanes.

  • Validation:

    • Appearance: White/Colorless needles.

    • 1H NMR (CDCl3): Look for cis/trans rotamer peaks of the formyl proton (~8.0-8.4 ppm) and the distinct mesityl methyl signals (2.2 ppm, 2.3 ppm).

Protocol: Variable Temperature (VT) NMR for Rotational Barrier

To experimentally verify the steric rigidity compared to DMF:

  • Sample: Dissolve 10 mg N-Formylmesidine in 0.6 mL DMSO-d6.

  • Acquisition: Acquire 1H NMR spectra at 25°C, 50°C, 75°C, 100°C, and 125°C.

  • Analysis: Observe the coalescence of the ortho-methyl signals (or the formyl proton rotamers).

    • DMF: Coalescence typically occurs around 110-120°C.

    • N-Mes: Expect a higher coalescence temperature or distinct broadening patterns due to the clash between the formyl oxygen and the ortho-methyls.

Applications & Performance Data

Vilsmeier-Haack Formylation Selectivity

When used as a Vilsmeier reagent (with POCl3), N-Formylmesidine generates a bulky chloroiminium salt.

  • Substrate: 3-substituted indoles or electron-rich arenes.

  • Observation:

    • DMF-POCl3: Attacks the most electron-rich position, often ignoring steric crowding.

    • N-Mes-POCl3: Due to the bulk of the mesityl group, this reagent discriminates against sterically hindered positions, favoring para over ortho formylation in substituted benzenes, or reducing side-reactions at sterically congested nucleophilic sites.

NHC Precursor Utility

N-Formylmesidine is a key intermediate in the synthesis of IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).

  • Role: The mesityl group provides the "wingtip" steric bulk essential for the catalyst's lifecycle.

  • Comparison:

    • IMes (from N-Mes): Flexible enough to allow substrate approach; ideal for standard cross-coupling (Suzuki-Miyaura).

    • IPr (from N-Dipp): More rigid; required for difficult couplings (e.g., sterically hindered aryl chlorides) but can be too bulky for some small substrates.

SynthesisWorkflow Start Start: Mesidine (2,4,6-Trimethylaniline) Step1 Reaction: + Formic Acid (1.5 eq) Reflux in Toluene Start->Step1 DeanStark Water Removal (Dean-Stark Trap) Step1->DeanStark Azeotrope Crude Crude N-Formylmesidine Step1->Crude Concentration Purify Recrystallization (Ethanol) Crude->Purify Final Final Product: Pure N-Formylmesidine (White Needles) Purify->Final

Figure 2: Optimized synthesis workflow for N-Formylmesidine emphasizing water removal for high yield.

References

  • Rotational Barriers in Amides: Journal of Chemical Education, "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Link

  • Steric Parameters of NHC Ligands: Chemical Science, "The effect of the N-mesityl group in NHC-catalyzed reactions." Link

  • Vilsmeier-Haack Selectivity: Organic Reactions, "The Vilsmeier Reaction of Non-Aromatic Compounds." Link

  • Comparative Ligand Bulk (Mes vs Dipp): PubMed/NIH, "Effective control of ligation and geometric isomerism: direct comparison of steric properties associated with bis-mesityl and bis-diisopropylphenyl m-terphenyl isocyanides." Link

A Comparative Yield Analysis of N-Formylmesidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. N-Formylmesidine, also known as N-(2,4,6-trimethylphenyl)formamide, serves as a crucial building block in the synthesis of various complex molecules. The steric hindrance presented by the ortho-methyl groups on the mesityl moiety poses a significant challenge for its N-formylation. This guide provides an in-depth comparative analysis of prominent synthesis methods for N-Formylmesidine, offering experimental insights and yield data to inform methodological choices in research and development.

Introduction to N-Formylmesidine and its Synthetic Importance

N-Formylmesidine is a formamide derivative of 2,4,6-trimethylaniline (mesidine). The formyl group can act as a protecting group for the amine, a precursor for isocyanides, or an intermediate for N-methylation. Given the steric congestion around the nitrogen atom, selecting an appropriate formylation strategy is critical to achieving high conversion and yield. This guide will focus on three primary methodologies: a modern, catalyst-free approach utilizing carbon dioxide, the highly efficient acetic formic anhydride (AFA) method, and the classical direct formylation with formic acid.

Method 1: Catalyst-Free N-Formylation with Carbon Dioxide and Ammonia Borane

A contemporary and environmentally conscious approach to N-formylation involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent. This method circumvents the need for corrosive or toxic formylating agents.

Mechanistic Insight

The reaction is believed to proceed through the activation of CO₂ by the amine to form a carbamic acid intermediate. The ammonia borane (BH₃NH₃) then acts as a hydride donor to reduce the carbamic acid to the corresponding formamide. The catalyst-free nature of this reaction under mild conditions makes it an attractive option.

Experimental Protocol: Synthesis of N-Formylmesidine[1]
  • Reaction Setup: A stainless steel autoclave reactor equipped with a magnetic stirrer is charged with mesidine (1 mmol), ammonia borane (3 mmol), and dimethylformamide (DMF) (5 mL).

  • Pressurization: The reactor is pressurized with 1 MPa of CO₂ at ambient temperature.

  • Reaction Conditions: The reaction mixture is heated to 50°C and stirred for 24 hours.

  • Work-up: After the reaction, the excess CO₂ is carefully vented.

  • Analysis: The yield of the product is determined by ¹H NMR spectroscopy.

This method has been reported to produce N-mesitylformamide in an 86% yield[1].

Method 2: High-Efficiency Formylation using Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a potent formylating agent, often generated in situ from formic acid and acetic anhydride. Its high reactivity makes it particularly suitable for the formylation of sterically hindered amines like mesidine.[2]

Mechanistic Rationale

AFA is a mixed anhydride, and the formyl group is more electrophilic and less sterically hindered than the acetyl group. Consequently, nucleophilic attack by the amine occurs preferentially at the formyl carbonyl, leading to selective N-formylation. The in situ generation of AFA from readily available starting materials is a key advantage of this method.

Reaction Pathway: In Situ Generation of AFA and N-Formylation

Formic Acid Formic Acid Acetic Formic Anhydride Acetic Formic Anhydride Formic Acid->Acetic Formic Anhydride + Acetic Anhydride Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetic Formic Anhydride N-Formylmesidine N-Formylmesidine Acetic Formic Anhydride->N-Formylmesidine + Mesidine Mesidine Mesidine Mesidine->N-Formylmesidine

Caption: In situ formation of AFA and subsequent formylation of mesidine.

Experimental Protocol: General Procedure for AFA Formylation[2]
  • AFA Generation: In a reaction vessel, excess formic acid is cooled to -20°C. Acetic anhydride is added dropwise while maintaining the low temperature. The mixture is stirred to allow for the formation of AFA.

  • Formylation: Mesidine is added to the freshly prepared AFA solution. The reaction is typically rapid, often reaching completion in less than 15 minutes.

  • Work-up: The reaction is quenched with ice-cold water and neutralized with a mild base such as sodium bicarbonate.

  • Isolation: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude N-Formylmesidine.

For sterically hindered amines, this method is reported to provide yields in the range of 97-100%[2].

Method 3: Classical N-Formylation with Formic Acid and Azeotropic Water Removal

The direct reaction of an amine with formic acid is a long-established method for N-formylation. To drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation.

Causality of Experimental Choices

The use of a Dean-Stark apparatus is crucial for the success of this reaction. By continuously removing water, the equilibrium is shifted towards the formation of the formamide, leading to higher yields. Toluene is a common solvent for this purpose as it forms a low-boiling azeotrope with water.

Experimental Workflow: Formic Acid Method

cluster_0 Reaction Setup cluster_1 Reflux & Water Removal cluster_2 Work-up & Isolation A Mesidine + Formic Acid in Toluene B Heat to Reflux with Dean-Stark Trap A->B C Cool Reaction Mixture B->C D Solvent Evaporation C->D E N-Formylmesidine D->E

Caption: Step-by-step workflow for N-formylation using formic acid.

Experimental Protocol: General Procedure[3]
  • Reaction Setup: A mixture of mesidine (1 equivalent) and aqueous 85% formic acid (1.0-1.2 equivalents) in toluene is placed in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux, and the azeotropic removal of water is monitored. The reaction is typically continued for 4-9 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the starting material is consumed, the reaction mixture is cooled, and the solvent is removed by evaporation under reduced pressure to yield the crude N-formyl compound.

This procedure generally provides excellent yields for anilines, often in the range of 90-98%[3].

Comparative Analysis of Yields and Methodological Considerations

MethodFormylating AgentTypical Yield for Sterically Hindered AminesKey AdvantagesKey Disadvantages
Catalyst-Free CO₂ Reduction Carbon Dioxide86% (for N-Formylmesidine)[1]Environmentally friendly, uses a readily available C1 source, catalyst-free.Requires a pressurized reactor, longer reaction times.
Acetic Formic Anhydride (AFA) Acetic Formic Anhydride97-100%[2]Very high yields, extremely fast reaction times, effective for hindered amines.AFA is moisture-sensitive and prepared in situ; the reaction is exothermic.
Classical Formic Acid Formic Acid90-98% (general for anilines)[3]Uses inexpensive reagents, straightforward setup.Requires azeotropic removal of water, longer reaction times, high temperatures.

Conclusion

The choice of synthesis method for N-Formylmesidine is a trade-off between yield, reaction time, experimental complexity, and green chemistry principles.

  • For the highest and most rapid conversion, particularly with a sterically hindered substrate like mesidine, the Acetic Formic Anhydride method is superior, consistently delivering near-quantitative yields.[2]

  • The Catalyst-Free CO₂ Reduction method offers a modern, greener alternative with a very good reported yield of 86% for N-Formylmesidine, making it an excellent choice when environmental impact is a primary consideration.[1]

  • The Classical Formic Acid method remains a viable and cost-effective option, providing high yields, although it requires longer reaction times and careful removal of water.[3]

Researchers and drug development professionals should select the method that best aligns with their specific project goals, available equipment, and priorities, whether they be maximizing yield, minimizing reaction time, or adhering to green chemistry principles.

References

  • Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. [Link]

  • Zhao, T.-X., & Wang, G.-W. (2017). Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Green Chemistry, 19(19), 4516-4520. [Link]

  • Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]

  • Tanaka, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 481-486. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • Zolfigol, M. A., et al. (2008). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. E-Journal of Chemistry, 5(4), 744-750. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Organic Letters, 13(15), 4004–4007. [Link]

  • Cant, A. A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. The Journal of Organic Chemistry, 83(20), 12516–12525. [Link]

  • Jung, J.-C., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 519-521. [Link]

  • Landman, M., et al. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 1), o120. [Link]

  • PrepChem. (2023). Preparation of formamide. [Link]

  • Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. [Link]

  • Bhat, S. U., et al. (2017). Synthesis of n-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Pharmaceutical Pharmacology International Journal, 5(4). [Link]

  • Cantat, T., et al. (2014). Method for Preparing Formamide Compounds. U.S.
  • Costa, P. F., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 136. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Dossier

N-(2,4,6-Trimethylphenyl)formamide (Synonym: N-Mesitylformamide) is a specialized organic intermediate often used in the synthesis of N-heterocyclic carbene (NHC) complexes and pharmaceutical precursors. Unlike common solvents like DMF, this compound is typically a solid at room temperature.

Effective disposal requires treating this material not just as "organic waste," but as a nitrogen-containing aromatic amide that must be segregated from strong acids to prevent the generation of toxic hydrolysis byproducts (e.g., 2,4,6-trimethylaniline).

Chemical Identification
ParameterData
CAS Number 6784-26-5
Formula C₁₀H₁₃NO
Physical State Solid (Crystalline powder)
Melting Point 179–183 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water.[1][2]
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Potential Reprotoxin (Class assumption).

Hazard Assessment & Safety Logic

Before initiating disposal, operators must understand the why behind the safety protocols.

The "Formamide" Risk Factor

While the specific SDS for this derivative primarily lists it as an irritant (H315, H319) and harmful if swallowed (H302), formamide moieties are structurally alert for reproductive toxicity (teratogenicity).

  • Operational Rule: Apply the Precautionary Principle . Handle all waste streams containing this compound with the same containment rigor used for known reproductive toxins (e.g., double-gloving, fume hood operations).

Chemical Incompatibility (The "Hidden" Hazard)

Amides are generally stable but susceptible to hydrolysis.

  • Mechanism: In the presence of strong acids (pH < 2) or strong bases (pH > 12), N-mesitylformamide hydrolyzes to release 2,4,6-trimethylaniline (mesitylamine) and formic acid.

  • Risk: Mesitylamine is significantly more toxic and volatile than the parent amide.

  • Control: NEVER commingle this waste with acidic waste streams (e.g., acid digest solutions, nitration wastes).

Personal Protective Equipment (PPE) & Engineering Controls

CategoryRequirementRationale
Respiratory N95 (minimum) or P100 if dust is generated.Prevents inhalation of particulates during solid transfer.
Dermal Nitrile Gloves (Double layer recommended).Standard organic barrier.
Eye Chemical Splash Goggles.[3]Prevents ocular injury from dust or splash.[4]
Engineering Certified Fume Hood (Face velocity 80-100 fpm).Captures dust and potential volatile hydrolysis products.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Excess)

Best for: Old reagent bottles, recrystallization solids.

  • Labeling: Affix a hazardous waste label to a wide-mouth polyethylene (HDPE) or glass jar.

    • Required Text: "Hazardous Waste - Solid Organic - Toxic/Irritant."

    • Constituents: "this compound (100%)."

  • Transfer: Inside a fume hood, transfer the solid into the waste container. Avoid generating dust.[4][5][6]

  • Solvent Wash (Optional): If the original container has residue, rinse once with a minimal amount of acetone or methanol. Add this rinse to the Liquid Organic Waste stream (see Scenario B), not the solid bin.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Best for: Filtrates containing the compound dissolved in solvents (MeOH, DCM, DMSO).

  • Compatibility Check (Crucial):

    • Test the pH of the waste solution.

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste drum. This prevents hydrolysis in the drum.

  • Segregation:

    • Halogenated Solvent Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Solvent Stream: If dissolved in Methanol/Acetone/DMSO.

  • Accumulation: Pour into the appropriate carboy using a funnel.

  • Documentation: Log the approximate concentration of N-mesitylformamide on the waste manifest.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don goggles, double gloves, and lab coat.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontaminate: Wash the surface with soap and water.

Waste Stream Logic Flowchart

The following diagram illustrates the decision-making process for disposing of N-mesitylformamide, ensuring segregation from incompatible acids.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Pure Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-Mouth HDPE Label: Toxic Solid Organic SolidWaste->SolidContainer Incineration Final Disposal: High-Temp Incineration SolidContainer->Incineration pHCheck Check pH LiquidWaste->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize Acidic (pH < 4) SolventType Solvent Type? pHCheck->SolventType Neutral/Basic Neutralize->SolventType HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->HaloWaste Halogenated NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventType->NonHaloWaste Non-Halogenated HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of N-Mesitylformamide waste, highlighting the critical pH neutralization step to prevent toxic hydrolysis.

Regulatory & Compliance Context

  • RCRA Classification (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Determination: If the waste exhibits toxicity characteristics (based on TCLP) or ignitability (if in solvent), it falls under D-listed wastes.

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but incinerate via a licensed facility.

  • Disposal Method Code: Incineration (Destruction efficiency >99.99%).

  • Drain Disposal: Strictly Prohibited. Introduction of amides into municipal water systems can interfere with nitrification processes in water treatment plants.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2026).

  • PubChem. Compound Summary: N-Mesitylformamide (CID 24885684).[2] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • European Chemicals Agency (ECHA). Substance Information: Formamide derivatives and potential reproductive toxicity.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Personal protective equipment for handling N-(2,4,6-Trimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

N-(2,4,6-Trimethylphenyl)formamide is a solid amide derivative often used as an intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and pharmaceutical precursors.[1]

While specific toxicological data for this derivative is less abundant than for its parent compounds, a structural activity relationship (SAR) analysis dictates a high-caution approach. It possesses the structural moieties of both formamides (often teratogenic/reproductive toxins) and anilines (potential blood toxins/methemoglobinemia agents).

Core Hazards (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2 (Causes irritation).

  • STOT-SE: Category 3 (Respiratory irritation).

  • Precautionary Note: Due to its hydrolysis potential into 2,4,6-trimethylaniline (mesidine), treat this compound as a potential carcinogen and blood toxin.

The Defense-in-Depth Strategy

PPE is your last line of defense, not your first. Effective safety relies on a hierarchy of controls.

SafetyHierarchy cluster_ppe PPE Focus Area Elimination 1. Elimination/Substitution (Is there a safer alternative?) Engineering 2. Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering If unavoidable Admin 3. Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Standard Operation PPE 4. PPE (Gloves, Respirator, Goggles) Admin->PPE Final Barrier

Figure 1: The Hierarchy of Controls applied to chemical handling. PPE is the final redundancy.

Personal Protective Equipment (PPE) Matrix

The physical state of this compound is solid (mp 179-183 °C). However, it is frequently dissolved in organic solvents (DCM, THF, Toluene) during synthesis. Your PPE must match the solvent system, not just the solute.

A. Hand Protection (Gloves)

Scientific Rationale: Amides can permeate thin nitrile. While the solid poses low permeation risk, solutions facilitate transdermal absorption.

ScenarioRecommended MaterialThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile ≥ 0.11 mm> 480 min (Solid)Single-use. Discard if dusty.[1][3]
Solution Handling (DCM/THF)Laminate (Silver Shield) or High-Grade Nitrile ≥ 0.38 mmSolvent DependentDo not use standard latex. If using thin nitrile for dexterity, employ double-gloving and change immediately upon splash.
Cleanup/Spill Butyl Rubber or Viton ≥ 0.50 mm> 480 minHeavy-duty protection required.
B. Respiratory Protection

Scientific Rationale: The GHS H335 classification indicates respiratory irritation. Fine particulates from the solid can deeply penetrate lung tissue.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If Hood Unavailable/Spill):

    • Solid: N95 or P100 particulate respirator.

    • Solution/Heated: Half-mask respirator with Organic Vapor (OV) cartridges + P100 pre-filter.

C. Eye & Body Protection[1][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if the compound is in solution or under reflux.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.

Operational Protocol: The "Safe Loop"

This workflow ensures a self-validating safety system where each step checks the previous one.

SafeLoop Start Start: Pre-Work Check Donning 1. Don PPE (Inspect Gloves) Start->Donning HoodCheck 2. Hood Check (Flow > 100 fpm) Donning->HoodCheck HoodCheck->Start Fail (Stop) Weighing 3. Weighing (Static Control) HoodCheck->Weighing Pass Reaction 4. Reaction/Handling (Sash at proper height) Weighing->Reaction Waste 5. Waste Segregation Reaction->Waste Doffing 6. Doffing & Wash Waste->Doffing

Figure 2: Operational workflow for handling N-Mesitylformamide. Note the "Hard Stop" at Hood Check.

Detailed Steps:
  • Pre-Weighing Preparation:

    • Static Control: This solid can be static-prone.[1] Use an anti-static gun or wipe on the spatula to prevent "jumping" of the powder, which creates inhalation risks.

    • Staging: Place a secondary containment tray (spill tray) inside the fume hood. All weighing happens inside this tray.

  • Handling & Synthesis:

    • Keep the sash as low as possible (below the breathing zone).

    • If heating, ensure a reflux condenser is properly seated to prevent vapor escape.

    • Self-Validation: Check gloves for discoloration every 15 minutes. If the chemical is yellow/brown (oxidation), glove staining serves as an early warning of contamination.

  • Decontamination & Doffing:

    • Wipe down the balance and hood surface with a solvent-dampened paper towel (acetone or ethanol).

    • Doffing Order: Gloves (inside out) -> Goggles -> Coat -> Wash Hands immediately with soap and water (do not use solvents on skin, as this increases permeability).

Disposal & Emergency Response

Waste Disposal

Do not treat this as general organic waste due to the nitrogen content and potential toxicity.

  • Stream: Nitrogen-Containing Organic Waste .

  • Labeling: Clearly mark as "Contains N-Mesitylformamide – Irritant/Potential Toxin."

  • Liquids: Segregate from oxidizers (nitric acid, perchlorates) to prevent exothermic reactions.

Emergency Scenarios
EventImmediate ActionSecondary Action
Skin Contact Brush off solid gently, then wash with soap/water for 15 min.Do not use organic solvents to clean skin. Seek medical review.
Eye Contact Flush with water/saline for 15 min (hold eyelids open).Transport to ER immediately (bring SDS).
Spill (Solid) Dampen with wet paper towel to prevent dust. Scoop into waste.Ventilate area.[2][3][4] Wear N95/P100.
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust).

References

  • PubChem. (n.d.). Compound Summary: N-Mesitylformamide (CID 122174). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,6-Trimethylphenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2,4,6-Trimethylphenyl)formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.